molecular formula C10H9NO B13706148 O-(1-Naphthyl)hydroxylamine

O-(1-Naphthyl)hydroxylamine

Cat. No.: B13706148
M. Wt: 159.18 g/mol
InChI Key: MWFMCZWMLLCBJH-UHFFFAOYSA-N
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Description

O-(1-Naphthyl)hydroxylamine: is an organic compound with the molecular formula C10H9NO It is a derivative of hydroxylamine where the hydroxyl group is substituted with a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(1-Naphthyl)hydroxylamine can undergo oxidation reactions, often resulting in the formation of naphthoquinone derivatives.

    Reduction: This compound can be reduced to form naphthylamine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the nucleophilic attack.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Naphthylamine derivatives.

    Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: O-(1-Naphthyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive hydroxylamine group.

Medicine:

    Pharmaceutical Research: This compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry:

    Material Science: this compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of O-(1-Naphthyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biochemical studies or nucleophilic attack in synthetic chemistry.

Comparison with Similar Compounds

    2-Naphthylhydroxylamine: Similar in structure but with the hydroxylamine group attached to the second position of the naphthalene ring.

    Hydroxylamine-O-sulfonic acid: A derivative where the hydroxylamine group is protected by a sulfonic acid group.

    2,4-Dinitrophenylhydroxylamine: Contains nitro groups that enhance its electrophilic properties.

Uniqueness: O-(1-Naphthyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties compared to its analogs. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

O-naphthalen-1-ylhydroxylamine

InChI

InChI=1S/C10H9NO/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2

InChI Key

MWFMCZWMLLCBJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2ON

Origin of Product

United States

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